molecular formula C15H13BrN6O2 B14102044 1-(6-bromo-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(6-bromo-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14102044
M. Wt: 389.21 g/mol
InChI Key: OKOXWECAGGOHSY-UHFFFAOYSA-N
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Description

1-(6-bromo-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-bromoindazole, imidazole, and pyrrolidine derivatives. Common synthetic routes could involve:

    Step 1: Formation of the indazole core by bromination of indazole.

    Step 2: Coupling of the brominated indazole with an imidazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Step 3: Introduction of the pyrrolidine-3-carboxamide moiety through amide bond formation, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

  • Optimization of reaction temperature and time.
  • Use of high-purity reagents and solvents.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound might be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions might occur at the bromine atom or other reactive sites.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
  • Medicine: Explored for therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.
  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-bromo-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms might include:

  • Binding to specific receptors or enzymes.
  • Inhibition of enzyme activity.
  • Modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloro-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-(6-fluoro-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(6-bromo-2H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C15H13BrN6O2

Molecular Weight

389.21 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H13BrN6O2/c16-9-1-2-10-11(6-9)20-21-13(10)22-7-8(5-12(22)23)14(24)19-15-17-3-4-18-15/h1-4,6,8H,5,7H2,(H,20,21)(H2,17,18,19,24)

InChI Key

OKOXWECAGGOHSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NC4=NC=CN4

Origin of Product

United States

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